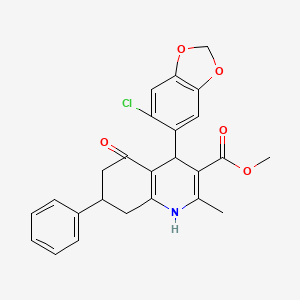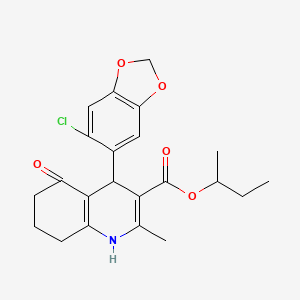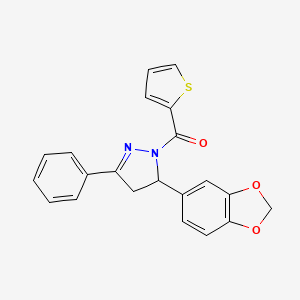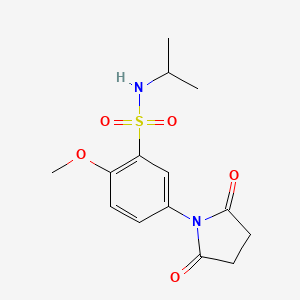![molecular formula C20H24ClN3O B5224796 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is commonly known as Trazodone and is primarily used as an antidepressant medication. However, recent scientific research has explored its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
作用机制
Trazodone works by inhibiting the reuptake of serotonin and blocking the activity of certain serotonin receptors. This leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its antidepressant effects. Additionally, Trazodone also affects the activity of other neurotransmitters, such as norepinephrine and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Trazodone has been shown to have various biochemical and physiological effects on the body. It has been shown to affect the levels of various hormones, such as cortisol and testosterone, and may also affect the immune system. Additionally, Trazodone has been shown to have sedative effects, which may contribute to its use in the treatment of insomnia.
实验室实验的优点和局限性
The unique chemical structure and mechanism of action of Trazodone make it a promising candidate for various lab experiments. Its effects on neurotransmitter levels and receptor activity make it a useful tool for studying the mechanisms of various neurological disorders. However, Trazodone may also have limitations in certain experiments, such as those involving the immune system or other physiological processes.
未来方向
There are many potential future directions for the study of Trazodone. One area of research is the development of new drugs based on its chemical structure and mechanism of action. Additionally, further studies are needed to fully understand its effects on various neurotransmitters and physiological processes. Finally, more research is needed to explore its potential applications in the treatment of various diseases, such as cancer and autoimmune disorders.
Conclusion:
In conclusion, Trazodone is a chemical compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and mechanism of action make it a promising candidate for various scientific applications. Further research is needed to fully understand its effects on various neurotransmitters and physiological processes, as well as its potential applications in the treatment of various diseases.
合成方法
The synthesis of Trazodone involves the reaction of 3-chlorophenylpiperazine with 2,5-dimethylphenylacetyl chloride. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified through crystallization or chromatography.
科学研究应用
Trazodone has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to affect the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This has led to its use in the treatment of various neurological disorders, such as depression, anxiety, and insomnia.
In pharmacology, Trazodone has been studied for its potential applications in drug discovery and development. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs for various diseases.
属性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-6-7-16(2)19(12-15)22-20(25)14-23-8-10-24(11-9-23)18-5-3-4-17(21)13-18/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJOTUQQGLFTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224717.png)

![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)


![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)
![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)

![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)

![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)